molecular formula C11H13NO3S B4322719 3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid

3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid

Cat. No.: B4322719
M. Wt: 239.29 g/mol
InChI Key: MCZAXOXJNFRUEU-UHFFFAOYSA-N
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Description

3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a thioamide in the presence of a cyclizing agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine: A parent compound with similar structural features.

    Sulfonamides: Compounds containing sulfur and nitrogen atoms, known for their antimicrobial properties.

    Thiazolidines: Another class of sulfur-containing heterocycles with diverse biological activities.

Uniqueness

3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both acetyl and carboxylic acid functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-6(13)9-10(11(14)15)16-8-5-3-2-4-7(8)12-9/h12H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZAXOXJNFRUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=C(N1)CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid
Reactant of Route 2
3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid
Reactant of Route 3
3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid
Reactant of Route 4
3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid
Reactant of Route 5
3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid
Reactant of Route 6
3-acetyl-5,6,7,8-tetrahydro-4H-1,4-benzothiazine-2-carboxylic acid

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